molecular formula C19H21FN4S B2536001 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670270-92-5

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No. B2536001
CAS RN: 670270-92-5
M. Wt: 356.46
InChI Key: JDNVNTZVHDRUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H19FN4S . It has an average mass of 342.434 Da and a monoisotopic mass of 342.131439 Da .


Physical And Chemical Properties Analysis

The compound has a predicted Log Kow (Octanol-Water Partition Coefficient) of 4.16 . The boiling point is estimated to be 474.83°C, and the melting point is estimated to be 200.84°C . The vapor pressure at 25°C is estimated to be 1.65E-009 mm Hg .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine have been synthesized and evaluated for various biological activities. For instance, Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. These compounds were assessed for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, highlighting their potential in cancer therapy research (Rahmouni et al., 2016).

Structural Characterization and Analgesic Properties

Karczmarzyk and Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis. Such studies provide insights into the molecular structures that contribute to analgesic properties, serving as a basis for the development of new pain management drugs (Karczmarzyk & Malinka, 2008).

Antitubercular Activity

Vavaiya et al. (2022) investigated nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts for their antitubercular activities. These compounds were evaluated in silico and in vitro against Mycobacterium tuberculosis, demonstrating significant potency. This research suggests potential applications in developing new antitubercular agents (Vavaiya et al., 2022).

Fluorescent Probes for Biological and Environmental Sensing

Castillo et al. (2018) provided a methodology for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, used as strategic intermediates for the creation of functional fluorophores. These compounds exhibit significant fluorescence and can be utilized as fluorescent probes for detecting biologically or environmentally relevant species, marking an important application in sensing technologies (Castillo et al., 2018).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Without Ulcerogenic Activity

Research by Auzzi et al. (1983) into pyrazolo[1,5-a]pyrimidines revealed compounds with anti-inflammatory properties comparable to phenylbutazone and indomethacin but without the associated ulcerogenic activity. This discovery is significant for the development of safer NSAIDs (Auzzi et al., 1983).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4S/c1-3-23-8-10-24(11-9-23)18-17-16(14-4-6-15(20)7-5-14)13(2)25-19(17)22-12-21-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNVNTZVHDRUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

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